Methyl 4-chloro-3-(hydroxymethyl)benzoate
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Overview
Description
Methyl 4-chloro-3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a hydroxymethyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-(hydroxymethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-chloro-3-carboxybenzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 4-chloro-3-carboxybenzoic acid.
Reduction: 4-chloro-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-(hydroxymethyl)benzoate
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 3-chloro-4-hydroxybenzoate
Uniqueness
Methyl 4-chloro-3-(hydroxymethyl)benzoate is unique due to the specific positioning of the chlorine and hydroxymethyl groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 4-chloro-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
GQBRNJUAXBMXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CO |
Origin of Product |
United States |
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